4-Benzyl-6-bromopyrimidine
Overview
Description
4-Benzyl-6-bromopyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Benzyl-6-bromopyrimidine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the reaction conditions and the nature of the organoboron reagent used .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, it contributes to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and the presence of other reactants . The compound’s action can also be affected by the specific properties of the organoboron reagent used .
Biochemical Analysis
Biochemical Properties
4-Benzyl-6-bromopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, affecting their activity and function.
Cellular Effects
This compound influences various types of cells and cellular processes. In particular, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in inflammatory cells, this compound inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition results in reduced inflammation and pain. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, this compound inhibits the enzyme cyclooxygenase-2 (COX-2) by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators. Additionally, this compound can bind to transcription factors, altering their activity and leading to changes in gene expression. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum concentration of this compound is required to achieve significant inhibition of COX-2 activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of certain metabolites. For example, inhibition of COX-2 by this compound leads to decreased production of prostaglandins, which are important mediators of inflammation and pain.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Its localization within the cell can also affect its stability and degradation, influencing its overall efficacy.
Properties
IUPAC Name |
4-benzyl-6-bromopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXUFOGIDHGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.